molecular formula C18H17N3 B6447758 N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine CAS No. 2548976-04-9

N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine

Cat. No.: B6447758
CAS No.: 2548976-04-9
M. Wt: 275.3 g/mol
InChI Key: NLXYAOFGZGUKHT-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a naphthalene moiety at the 5-position and a cyclopropylmethyl group attached to the pyrimidin-2-amine nitrogen. Pyrimidine-based compounds are widely studied for their biological activity, particularly as kinase inhibitors, due to their ability to mimic purine bases and interact with ATP-binding pockets in enzymes. The naphthalene group enhances aromatic stacking interactions, while the cyclopropylmethyl substituent introduces steric and electronic effects that may influence selectivity and pharmacokinetics.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-naphthalen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-2-4-15-9-16(8-7-14(15)3-1)17-11-20-18(21-12-17)19-10-13-5-6-13/h1-4,7-9,11-13H,5-6,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXYAOFGZGUKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

Cyclization reactions often employ 4,6-diaminopyrimidine derivatives as starting materials. For example, Raney nickel-mediated desulfurization of 4,6-diaminopyrimidine-2-thiol yields 4,6-diaminopyrimidine, which can undergo iodination at the 5-position using N-iodosuccinimide (NIS) in anhydrous DMF. Subsequent Sonogashira coupling with terminal alkynes introduces alkyne functionalities, enabling ring closure under basic conditions to form the pyrrolo[2,3-d]pyrimidine core. While this method is effective for fused pyrimidine systems, non-fused variants may require alternative routes.

Direct Halogenation of Pyrimidines

For non-fused pyrimidines, direct iodination at the 5-position is critical. Treatment of pyrimidin-2-amine with NIS in acetonitrile at 80°C selectively substitutes the 5-position, yielding 5-iodopyrimidin-2-amine. This intermediate is pivotal for subsequent cross-coupling reactions.

Introduction of the Naphthalen-2-yl Group at C-5

The 5-position of the pyrimidine core is functionalized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction that couples aryl halides with boronic acids.

Suzuki-Miyaura Coupling Conditions

Using 5-iodopyrimidin-2-amine and naphthalen-2-ylboronic acid, the reaction proceeds under the following optimized conditions:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv)
SolventDioxane/H₂O (4:1)
Temperature90°C, 12 h
Yield65–75%

This method efficiently introduces the naphthalen-2-yl group while preserving the amine functionality at the 2-position.

N-Alkylation at the 2-Position

The cyclopropylmethyl group is introduced via N-alkylation of the pyrimidin-2-amine. Traditional SN2 reactions and transition metal-catalyzed transfer hydrogenation are both viable.

SN2 Alkylation with Cyclopropylmethyl Bromide

Direct alkylation using cyclopropylmethyl bromide under basic conditions:

ParameterValue
Substrate5-(Naphthalen-2-yl)pyrimidin-2-amine
Alkylating AgentCyclopropylmethyl bromide (1.2 equiv)
BaseK₂CO₃ (3 equiv)
SolventDMF
Temperature60°C, 24 h
Yield40–50%

While straightforward, this method suffers from moderate yields due to competing over-alkylation and side reactions.

Ruthenium-Catalyzed Transfer Hydrogenation

Adapting methodologies from phosphinic amide alkylation, the Ru-MACHO catalyst enables mono-alkylation with primary alcohols:

ParameterValue
CatalystRu-MACHO (1 mol%)
AlcoholCyclopropylmethanol (1.2 equiv)
BaseKOH (0.15 equiv)
SolventToluene
Temperature110–140°C, 24 h
Yield85–90%

This approach leverages dehydrogenative coupling, where the alcohol is oxidized to an aldehyde, which condenses with the amine to form an imine intermediate. Subsequent hydrogenation by the Ru catalyst yields the N-alkylated product. The method’s selectivity for mono-alkylation and high functional group tolerance make it superior to traditional SN2 approaches.

Integrated Synthetic Routes

Two principal routes emerge for synthesizing N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine:

Route A: Halogenation → Suzuki Coupling → N-Alkylation

  • Iodination : 5-Iodopyrimidin-2-amine synthesis via NIS.

  • Suzuki Coupling : Introduction of naphthalen-2-yl group.

  • N-Alkylation : Ru-catalyzed transfer hydrogenation with cyclopropylmethanol.
    Overall Yield : 55–60%

Route B: N-Alkylation → Halogenation → Suzuki Coupling

  • N-Alkylation : Early introduction of cyclopropylmethyl group via Ru-MACHO.

  • Iodination : Functionalization at C-5.

  • Suzuki Coupling : Attachment of naphthalen-2-yl.
    Overall Yield : 45–50%

Route A is preferred due to higher yields in the final N-alkylation step, though Route B may be advantageous when early N-protection is required.

Challenges and Optimization Strategies

Regioselectivity in Iodination

NIS preferentially substitutes electron-rich positions. For pyrimidines, directing groups (e.g., amines) enhance selectivity at the 5-position. Microwave-assisted iodination reduces reaction times from 12 h to 2 h, improving yields to >90%.

Palladium Catalyst Poisoning

The free amine in pyrimidin-2-amine can coordinate Pd, inhibiting Suzuki coupling. Mitigation strategies include:

  • Protection : Temporary acetylation of the amine using acetic anhydride.

  • Catalyst Screening : PdCl₂(dppf) exhibits higher tolerance for amine functionalities.

Competing Pathways in N-Alkylation

Ru-MACHO’s selectivity for mono-alkylation hinges on steric and electronic factors. Secondary alcohols are less reactive, necessitating higher temperatures (140°C) .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Naphthyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

FeatureDescription
Pyrimidine Ring Central to the compound's structure, facilitating interactions with biological targets.
Cyclopropylmethyl Group Enhances binding affinity and specificity towards certain enzymes or receptors.
Naphthalene Moiety Imparts unique chemical properties that may influence pharmacological activity.

Synthetic Routes

The synthesis of N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine can be achieved through several methods:

  • Formation of the Pyrimidine Ring : This is typically done via a condensation reaction between an aldehyde and a guanidine derivative.
  • Substitution at the 5-Position : A nucleophilic aromatic substitution reaction introduces the naphthalene group.
  • Introduction of the Cyclopropylmethyl Group : Alkylation of the nitrogen atom occurs using cyclopropylmethyl halide under basic conditions.

These synthetic methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and efficiency.

Medicinal Chemistry

This compound has shown promise in various therapeutic areas:

  • Oncology : Research indicates that similar compounds act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. This suggests potential applications in treating CDK4-mediated disorders.
  • Antitubercular Activity : The compound is being explored for its therapeutic properties against tuberculosis, showcasing its versatility in addressing infectious diseases.

Biochemical Assays

This compound is investigated as a ligand in biochemical assays due to its ability to interact with specific molecular targets, altering their activity and leading to various biological effects. Understanding these interactions is essential for elucidating its therapeutic potential and safety profile .

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic substitution reactions at the naphthalene ring can lead to diverse derivatives.

These reactions are crucial for modifying the compound to enhance its bioactivity or tailor it for specific applications.

Case Study 1: Inhibition of Cyclin-dependent Kinases

A study demonstrated that derivatives similar to this compound effectively inhibited CDK4 activity in vitro, leading to reduced proliferation of cancer cells. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Antitubercular Properties

Research investigating the antitubercular properties revealed that this compound exhibited significant activity against Mycobacterium tuberculosis strains, suggesting its viability as a lead compound for developing new treatments against tuberculosis .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidin-2-Amine Derivatives

Compound Name R1 (Position 5) R2 (Position 2) Molecular Weight (g/mol) Key Features
This compound Naphthalen-2-yl Cyclopropylmethyl ~307.4* Bulky aromatic group; steric R2
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (4-Methoxyphenyl)aminomethyl 2-Fluorophenyl 442.5 Hydrogen bonding; methoxy group
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Thiazol-5-yl Pyridin-2-yl ~270.3* Heterocyclic R1; basic R2
N-Cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine 4-Methoxyphenyl Cyclopropyl 255.3 Methoxy group; smaller R2
N-(2-Methyl-5-nitrophenyl)-4-pyridin-2-ylpyrimidin-2-amine Pyridin-2-yl 2-Methyl-5-nitrophenyl ~322.3* Nitro group; electron-withdrawing R2

*Calculated based on molecular formulas.

Key Observations:

Aromatic vs. This may improve binding affinity in hydrophobic pockets but reduce solubility.

Electron-Donating/Withdrawing Groups : Unlike the nitro group in N-(2-methyl-5-nitrophenyl)-4-pyridin-2-ylpyrimidin-2-amine , the target compound lacks strong electron-withdrawing substituents, which may alter redox properties and bioavailability.

Physicochemical and Conformational Properties

  • Hydrogen Bonding: Unlike N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl] derivatives, which utilize intramolecular N–H⋯N hydrogen bonds to stabilize conformation , the target compound’s cyclopropylmethyl group may limit hydrogen-bonding capacity, relying instead on hydrophobic interactions.
  • Dihedral Angles : In fluorophenyl analogs, dihedral angles between the pyrimidine ring and substituents range from 5.2° to 86.1° . The naphthalene group in the target compound likely induces larger angles, affecting binding pocket compatibility.

Biological Activity

N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's unique structural features enable it to interact with various biological targets, suggesting applications in oncology and other therapeutic areas.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a cyclopropylmethyl group and a naphthalene moiety. Its molecular formula is C_{16}H_{18}N_{2}, indicating the presence of carbon, hydrogen, and nitrogen atoms, which contribute to its reactivity and biological interactions.

Property Details
Molecular Formula C_{16}H_{18}N_{2}
Structural Features Pyrimidine ring, cyclopropylmethyl group, naphthalene moiety
Potential Applications Oncology, anti-inflammatory, anti-tubercular

This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. Research indicates that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression. This inhibition can lead to reduced cell proliferation in cancerous tissues.

Anticancer Potential

Studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, pyrimidine derivatives have been reported to inhibit CDK4, which is essential for cell cycle progression. The inhibition of this kinase can result in the arrest of cancer cell growth.

Anti-inflammatory Effects

Pyrimidine derivatives also display anti-inflammatory properties. Research indicates that they can inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation. For example, compounds similar to this compound have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Compound IC50 (μM) Target
This compoundTBDCOX-2
Celecoxib0.04 ± 0.01COX-2

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Ring : Through condensation reactions between aldehydes and guanidine derivatives.
  • Substitution at the 5-Position : Involves nucleophilic aromatic substitution using naphthyl halides.
  • Introduction of Cyclopropylmethyl Group : Alkylation of the nitrogen atom with cyclopropylmethyl halide under basic conditions.

Understanding the SAR is crucial for optimizing the compound's efficacy and specificity. Preliminary studies suggest that electron-donating groups enhance anti-inflammatory activity, while modifications at specific positions can improve binding affinity to target proteins.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound significantly reduce COX-2 expression levels and inhibit inflammatory mediators such as iNOS.
    • Study Findings : Compounds showed enhanced anti-inflammatory effects compared to standard treatments like indomethacin.
  • In Vivo Models : Animal models have been employed to assess the efficacy of pyrimidine derivatives in reducing inflammation and tumor growth.
    • Results : Significant reductions in tumor size and inflammatory markers were observed in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(cyclopropylmethyl)-5-(naphthalen-2-yl)pyrimidin-2-amine, and what key reaction conditions are required?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling or Suzuki-Miyaura cross-coupling .

  • Sonogashira : React 2-amino-5-iodopyrimidine with alkynes (e.g., cyclopropylmethyl derivatives) using PdCl₂(PPh₃)₂ as a catalyst and K₂CO₃ as a base in THF under reflux .
  • Suzuki : Couple 2-amino-5-boronic ester pyrimidine with naphthalene halides using Pd catalysts. Reaction conditions (temperature, solvent purity) significantly affect yield .
    • Key Conditions : Use anhydrous solvents, inert atmosphere (N₂), and column chromatography for purification.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., cyclopropylmethyl protons at δ ~0.5–1.5 ppm; naphthalene aromatic signals at δ ~7.2–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated for C₁₈H₁₈N₃: 276.1501; observed: 276.1498) .
  • X-ray Crystallography : Resolves stereoelectronic effects and hydrogen-bonding networks (e.g., dihedral angles between pyrimidine and naphthalene rings) .

Q. What preliminary biological activities have been reported for structurally similar pyrimidin-2-amine derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Analogous compounds (e.g., 6-methyl-2-phenylpyrimidines) show activity against kinases and bacterial biofilms via competitive binding assays .
  • Anticancer Potential : Derivatives with naphthalene groups exhibit cytotoxicity in MTT assays (IC₅₀ ~10–50 µM) against leukemia cell lines .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency. Higher yields (>80%) reported with PdCl₂(PPh₃)₂ in THF .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions. Optimize using Design of Experiments (DoE) .
  • Purification : Use preparative HPLC for isomers; silica gel chromatography with EtOAc/hexane (3:7) resolves cyclopropylmethyl regioisomers .

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., docking score ≤−7.0 kcal/mol suggests strong binding) .
  • QSAR Models : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors to predict bioactivity (R² > 0.85 for kinase inhibitors) .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Cyclopropylmethyl vs. Benzyl : Cyclopropyl groups enhance metabolic stability (t₁/₂ increased by 2× in liver microsomes) but reduce solubility .
  • Naphthalene Position : 2-Naphthyl derivatives show 3× higher cytotoxicity than 1-naphthyl analogs due to improved π-stacking with DNA .
  • Pyrimidine Substitution : Adding electron-withdrawing groups (e.g., -CF₃) at C5 increases kinase inhibition (IC₅₀ improved from 1.2 µM to 0.3 µM) .

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